(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-vinylphenyl)propanoic acid
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Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-vinylphenyl)propanoic acid is a useful research compound. Its molecular formula is C26H23NO4 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
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Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-vinylphenyl)propanoic acid, commonly referred to as Fmoc-3-vinylphenylalanine, is a synthetic amino acid derivative notable for its application in peptide synthesis and potential therapeutic uses. This compound contains a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Its melting point is reported to be between 183°C and 185°C, indicating stability under standard laboratory conditions .
While specific mechanisms of action for this compound are not extensively documented, its role as a building block in peptide synthesis suggests that its biological activity would largely depend on the final peptide's structure and function. Peptides synthesized using Fmoc-protected amino acids often exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Biological Activities
Research has identified several biological activities associated with compounds similar to this compound. These include:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against a range of pathogens, including bacteria and viruses .
- Cell Cycle Regulation : Some derivatives are involved in apoptosis and autophagy pathways, influencing cell cycle progression and cancer treatment strategies .
- Signal Transduction : Interaction with various signaling pathways such as JAK/STAT and MAPK/ERK has been observed, suggesting potential roles in immunology and inflammation .
Data Table of Related Biological Activities
Activity Type | Description |
---|---|
Antimicrobial | Effective against bacteria, fungi, and viruses. |
Apoptosis | Induces programmed cell death in cancer cells. |
Autophagy | Modulates cellular degradation processes. |
Cell Cycle Regulation | Affects cell cycle checkpoints, potentially inhibiting cancer progression. |
Signal Transduction | Interacts with JAK/STAT and MAPK/ERK pathways influencing immune responses. |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that Fmoc-protected peptides exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as novel antibiotics .
- Cancer Research : In vitro studies have shown that peptides synthesized using Fmoc chemistry can induce apoptosis in various cancer cell lines, indicating their utility in cancer therapeutics .
- Inflammation Modulation : Research indicates that certain derivatives can modulate inflammatory responses by influencing cytokine production through the JAK/STAT signaling pathway .
Properties
IUPAC Name |
(2S)-3-(3-ethenylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-2-17-8-7-9-18(14-17)15-24(25(28)29)27-26(30)31-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h2-14,23-24H,1,15-16H2,(H,27,30)(H,28,29)/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJLLELNTGHKOO-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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